2-Methylbenzyl cyanide

Catalog No.
S582318
CAS No.
22364-68-7
M.F
C9H9N
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzyl cyanide

CAS Number

22364-68-7

Product Name

2-Methylbenzyl cyanide

IUPAC Name

2-(2-methylphenyl)acetonitrile

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C9H9N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6H2,1H3

InChI Key

WMGVPDQNPUQRND-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC#N

Synonyms

2-Methyl-benzeneacetonitrile; o-Tolyl-acetonitrile; 2-(o-Tolyl)acetonitrile; 2-Methylbenzeneacetonitrile; 2-Methylbenzyl Cyanide; NSC 75859; o-Methylbenzyl Cyanide; o-Methylbenzyl Nitrile; o-Methylphenylacetonitrile; o-Tolylacetonitrile

Canonical SMILES

CC1=CC=CC=C1CC#N

Microbial Interactions:

Studies have explored the interaction between 2-methylbenzyl cyanide and various microorganisms. For instance, research investigated the effect of this compound on the enzyme activity and enantioselectivity of nitrile-converting enzymes in Rhodococcus sp. CGMCC 0497 []. Additionally, studies have examined the interaction of 2-methylbenzyl cyanide with fungal nitrilases isolated from Aspergillus niger K10 and endophytic fungi from the roots of horseradish [, ]. These studies contribute to the understanding of how microorganisms interact with and potentially degrade various compounds, including 2-methylbenzyl cyanide.

Synthetic Applications:

The presence of the nitrile group (C≡N) in 2-methylbenzyl cyanide makes it a potential precursor for various organic syntheses. Studies have explored the conversion of 2-methylbenzyl cyanide to other valuable compounds, such as 2-phenylpropionic acid and R-(-)-2-phenylpropionamide using nitrile-converting enzymes []. Further research might explore the use of 2-methylbenzyl cyanide as a starting material for the synthesis of more complex molecules.

2-Methylbenzyl cyanide, also known as o-methylbenzyl cyanide or o-tolylacetonitrile, is an organic compound with the molecular formula C9H9NC_9H_9N and a molecular weight of approximately 131.18 g/mol. This compound is characterized by a nitrile functional group attached to a benzyl moiety that has a methyl substituent in the ortho position. It appears as a light yellow liquid and is soluble in organic solvents. The compound's structure can be represented as follows:

  • Chemical Structure:
    C6H4(CH3)CH2CN\text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CN}

2-Methylbenzyl cyanide is often utilized in organic synthesis and has been recognized for its potential applications in pharmaceuticals and agrochemicals.

2-Methylbenzyl cyanide is likely to be irritating to the eyes, respiratory system, and skin, based on the properties of similar nitrile compounds []. Specific data on its toxicity, flammability, or other hazards is not readily available. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

Typical of nitriles, including:

  • Hydrolysis: It can be hydrolyzed to produce the corresponding carboxylic acid, which is phenylacetic acid.
  • Pinner Reaction: This reaction leads to the formation of phenylacetic acid esters.
  • Hydrogenation: Under hydrogenation conditions, it can yield β-phenethylamine.
  • Bromination: This results in the formation of brominated derivatives such as PhCHBrCN.

These reactions highlight the versatility of 2-methylbenzyl cyanide as a precursor in organic synthesis.

While specific biological activities of 2-methylbenzyl cyanide are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, benzyl cyanide derivatives have been studied for their roles as pheromones and their potential pharmacological activities. The toxicity profile indicates that it can be irritating to skin and eyes, necessitating careful handling.

The synthesis of 2-methylbenzyl cyanide can be achieved through several methods:

  • Cyanation Reaction: One effective method involves reacting 2-methylbenzoyl chloride with sodium or potassium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. This method yields high purity (98%+) and good yields (80-90%) .
    • Procedure Overview:
      • Reactants: 2-methylbenzoyl chloride and sodium cyanide.
      • Conditions: Use chlorinated solvents (like methylene dichloride), phase transfer catalyst, and maintain low temperatures during the reaction.
  • Kolbe Nitrile Synthesis: Another approach involves the reaction of benzyl chloride with sodium cyanide under suitable conditions.

These methods illustrate the compound's accessibility for laboratory synthesis.

2-Methylbenzyl cyanide finds applications in various fields:

  • Organic Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its aromatic properties, it may be used in perfumery.
  • Chemical Research: Utilized in studies exploring nitrile reactivity and further functionalization.

Several compounds share structural similarities with 2-methylbenzyl cyanide, each exhibiting unique properties. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Benzyl CyanideC₆H₅CH₂CNImportant precursor for pharmaceuticals; regulated.
4-Methylbenzyl CyanideC₉H₉NSimilar structure but with para substitution; used in similar applications.
3-Methylbenzyl CyanideC₉H₉NExhibits different reactivity patterns due to meta substitution.
o-TolunitrileC₇H₇NA nitrile derivative used in organic synthesis; smaller size compared to 2-methylbenzyl cyanide.

Uniqueness of 2-Methylbenzyl Cyanide

The unique ortho substitution on the benzene ring distinguishes 2-methylbenzyl cyanide from its analogs, influencing its chemical reactivity and potential applications. Its specific positioning allows for different steric effects compared to para or meta substituted compounds, which can affect reaction pathways and product formation.

XLogP3

2.1

Boiling Point

244.0 °C

UNII

P36Y8LY38Y

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22364-68-7

Wikipedia

(2-methylphenyl)acetonitrile

Dates

Last modified: 08-15-2023

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